molecular formula C11H11F2IO2 B13459580 Tert-butyl 2,3-difluoro-5-iodobenzoate

Tert-butyl 2,3-difluoro-5-iodobenzoate

Cat. No.: B13459580
M. Wt: 340.10 g/mol
InChI Key: ANTBPJWDVXSDBX-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-difluoro-5-iodobenzoate is an organic compound with the molecular formula C11H12F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom. The carboxylic acid group is esterified with a tert-butyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-difluoro-5-iodobenzoate typically involves the esterification of 2,3-difluoro-5-iodobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-difluoro-5-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Tert-butyl 2,3-difluoro-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2,3-difluoro-5-iodobenzoate depends on the specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The fluorine atoms can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the iodine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-fluoro-5-iodobenzoate
  • Tert-butyl 2,3-difluorobenzoate
  • Tert-butyl 2-iodobenzoate

Uniqueness

Tert-butyl 2,3-difluoro-5-iodobenzoate is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C11H11F2IO2

Molecular Weight

340.10 g/mol

IUPAC Name

tert-butyl 2,3-difluoro-5-iodobenzoate

InChI

InChI=1S/C11H11F2IO2/c1-11(2,3)16-10(15)7-4-6(14)5-8(12)9(7)13/h4-5H,1-3H3

InChI Key

ANTBPJWDVXSDBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)I)F)F

Origin of Product

United States

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